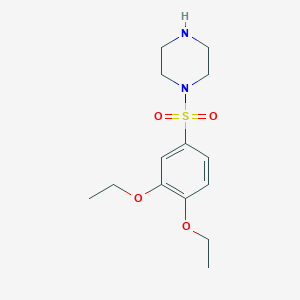

1-(3,4-Diethoxybenzenesulfonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,4-Diethoxybenzenesulfonyl)piperazine is a chemical compound with the molecular formula C14H22N2O4S. It is characterized by the presence of a piperazine ring substituted with a 3,4-diethoxybenzenesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Diethoxybenzenesulfonyl)piperazine typically involves the reaction of 3,4-diethoxybenzenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Diethoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction:

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperazine derivatives .

Scientific Research Applications

1-(3,4-Diethoxybenzenesulfonyl)piperazine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Material Science: The compound can be used in the development of new materials with specific properties.

Biological Studies: It may be used in studies involving enzyme inhibition or receptor binding.

Mechanism of Action

Comparison with Similar Compounds

- 1-(4-Methoxybenzenesulfonyl)piperazine

- 1-(4-Ethoxybenzenesulfonyl)piperazine

- 1-(3,4-Dimethoxybenzenesulfonyl)piperazine

Uniqueness: 1-(3,4-Diethoxybenzenesulfonyl)piperazine is unique due to the presence of two ethoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity compared to similar compounds .

Biological Activity

1-(3,4-Diethoxybenzenesulfonyl)piperazine is a synthetic compound classified as a piperazine derivative. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 1-(3,4-diethoxyphenyl)sulfonylpiperazine, with the molecular formula C14H22N2O4S and a molecular weight of 306.39 g/mol. The structure features a piperazine ring substituted with a 3,4-diethoxybenzenesulfonyl group, which is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. Similar piperazine derivatives have demonstrated the ability to reduce oxidative stress in cell models by scavenging reactive oxygen species (ROS). This action is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role .

Anti-inflammatory Effects

Compounds structurally related to this compound have shown promising anti-inflammatory activities both in vitro and in vivo. These effects may be mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammation and microbial metabolism.

- Receptor Modulation : The compound potentially interacts with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways related to pain and inflammation.

- Oxidative Stress Reduction : By stabilizing mitochondrial function and decreasing ROS production, it promotes cell survival under stress conditions .

Table 1: Summary of Biological Activities

Case Study Example: Neuroprotective Effects

A study investigated the neuroprotective effects of similar piperazine derivatives in SH-SY5Y cells subjected to oxidative stress. The results indicated that these compounds could significantly reduce apoptosis and enhance cell viability at concentrations up to 20 μM. This suggests that this compound may offer similar protective benefits due to its structural similarities .

Properties

IUPAC Name |

1-(3,4-diethoxyphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S/c1-3-19-13-6-5-12(11-14(13)20-4-2)21(17,18)16-9-7-15-8-10-16/h5-6,11,15H,3-4,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAVYVYLNSSEPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCNCC2)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.